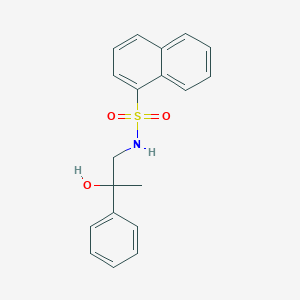

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide

Description

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted at the 1-position with a sulfonamide group linked to a 2-hydroxy-2-phenylpropyl moiety. For example, naphthalene sulfonamides with azide, dimethylamino, or quaternary ammonium groups have been utilized in anti-inflammatory surfaces, fluorescent labeling, and antimicrobial applications . The 2-hydroxy-2-phenylpropyl group in the target compound may enhance its affinity for hydrophobic pockets in proteins or improve its stability in biological systems, akin to modifications observed in related structures .

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-19(21,16-10-3-2-4-11-16)14-20-24(22,23)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,20-21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSEBXMJHXKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the reaction of naphthalene-1-sulfonyl chloride with 2-phenyl-1,2-ethanediol under basic conditions. The reaction proceeds through nucleophilic substitution, forming the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced naphthalene derivatives.

Substitution: Formation of various substituted naphthalene sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.

Medicine: The compound has been investigated for its potential therapeutic effects. It may serve as a precursor for drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The phenyl and naphthalene groups contribute to the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide with structurally related naphthalene sulfonamide derivatives, focusing on substituent effects, biological activity, and applications.

Table 1: Structural and Functional Comparison of Naphthalene-1-sulfonamide Derivatives

Key Findings

Substituent-Driven Fluorescence Dimethylamino groups (e.g., in dansyl derivatives) confer strong fluorescence with large Stokes shifts, making them ideal for bioimaging and protein labeling . The absence of such groups in the target compound suggests it may lack intrinsic fluorescence, prioritizing other functionalities. Brominated derivatives (e.g., BNS) exhibit altered fluorescence profiles due to heavy atom effects, highlighting how halogenation modulates photophysical properties .

Biological Activity

- Antimicrobial Activity : Quaternary ammonium-substituted naphthalene sulfonamides (e.g., 5J, 5H) self-assemble into micelles, enhancing their antimicrobial efficacy against Gram-positive bacteria . The target compound’s hydroxyl and phenyl groups may instead favor anti-inflammatory or protein-binding roles, as seen in implant surface modifications .

- Receptor Binding : Chlorinated aromatic systems (e.g., 5-HT6R ligand) improve receptor affinity and metabolic stability . The hydroxy-phenylpropyl group in the target compound could similarly enhance target engagement through hydrophobic or hydrogen-bonding interactions.

Synthetic Flexibility

- Naphthalene sulfonamides are frequently modified via nucleophilic substitution or bioconjugation. For example, azide-alkyne click chemistry enables the attachment of functional groups like glycosyl or fluorescent tags . The hydroxy-phenylpropyl substituent in the target compound may allow similar modular derivatization for tailored applications.

Physicochemical Properties Polar groups (e.g., hydroxyl, azide) improve aqueous solubility, whereas hydrophobic moieties (e.g., phenyl, benzophenone) enhance membrane permeability or self-assembly . The target compound’s balance of hydrophilic (hydroxyl, sulfonamide) and hydrophobic (naphthalene, phenyl) elements may optimize bioavailability for therapeutic use.

Biological Activity

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide belongs to the class of naphthalene sulfonamides. Its structure includes a naphthalene ring substituted with a sulfonamide group, which is known for imparting significant biological activity. The hydroxyl group on the phenylpropyl side chain enhances its solubility and bioavailability.

Research indicates that compounds similar to N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Some naphthalene sulfonamides act as inhibitors of specific enzymes such as aminopeptidase N (APN). For instance, a related compound was found to have a potent inhibitory effect on APN with a Ki value of 3.5 µM, which is significant for therapeutic applications targeting metabolic disorders .

- Anti-inflammatory Properties : Compounds in this class have shown potential in modulating inflammatory pathways, particularly through their interaction with fatty acid binding proteins (FABPs). Naphthalene-1-sulfonamide derivatives have been identified as selective FABP4 inhibitors, which play critical roles in metabolic and inflammatory processes .

- Cell Cycle Regulation : The compound may influence cell cycle progression by modulating key proteins involved in cell division. For example, it has been suggested that sulfonamides can affect phosphorylation events that regulate the G1-S transition in the cell cycle .

Biological Activity and Therapeutic Applications

The biological activities attributed to N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide include:

- Anticancer Activity : Preliminary studies suggest that derivatives of naphthalene sulfonamides can exhibit cytotoxic effects against various cancer cell lines. For example, some compounds have demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7) and other tumorigenic cell lines .

- Antimicrobial Effects : There is evidence that certain naphthalene sulfonamides possess antimicrobial properties, making them potential candidates for treating bacterial infections. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some research indicates that these compounds may have applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(2-hydroxy-2-phenylpropyl)naphthalene-1-sulfonamide and its derivatives:

Q & A

Q. How should researchers address discrepancies in reported receptor affinities across studies?

- Methodology :

- Standardize assay conditions (buffer pH, temperature, membrane preparation methods).

- Use reference ligands (e.g., clozapine for 5-HT6) as internal controls.

- Perform meta-analysis with random-effects models to quantify heterogeneity. Validate via in situ hybridization of receptor expression in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.